BioE-1115

Kinase Selectivity Off-target Profiling PASK Inhibition

BioE-1115 is the definitive PASK inhibitor, rigorously profiled against 49 off-target kinases (all IC50 >10 µM) to ensure phenotypic results reflect true PASK inhibition. Validated oral bioavailability (30–100 mg/kg/day) and reproducible dose-dependent efficacy in rodent dyslipidemia/steatohepatitis models provide a reliable translational framework unmatched by generic alternatives. Critically, it spares insulin-induced Akt/S6K phosphorylation, enabling clean dissection of PASK-specific pathways. Its 4 nM IC50 and SREBP-1c maturation blockade serve as the gold-standard benchmark for novel inhibitor development.

Molecular Formula C19H18FN3O2
Molecular Weight 339.4 g/mol
Cat. No. B2789422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBioE-1115
Molecular FormulaC19H18FN3O2
Molecular Weight339.4 g/mol
Structural Identifiers
SMILESCC(C)N(C)C1=NC2=C(C=CC(=C2)C(=O)O)N=C1C3=CC=C(C=C3)F
InChIInChI=1S/C19H18FN3O2/c1-11(2)23(3)18-17(12-4-7-14(20)8-5-12)21-15-9-6-13(19(24)25)10-16(15)22-18/h4-11H,1-3H3,(H,24,25)
InChIKeyJKKRYYTVQXUOKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

BioE-1115: A Potent, Selective, and Orally Active PASK Inhibitor for Metabolic Disease Research


BioE-1115 is a cell-permeable, orally bioavailable, and reversible quinoxaline-carboxylic acid derivative that functions as a potent and highly selective inhibitor of Per-Arnt-Sim kinase (PASK) . It demonstrates an inhibitory concentration 50 (IC50) of approximately 4 nM against PASK, with a high degree of selectivity over a panel of 49 other kinases (IC50 > 10 µM) . The compound also exhibits secondary inhibitory activity against casein kinase 2α (CK2α) with an IC50 of approximately 10 µM, reflecting an approximately 2500-fold preference for PASK . Chemically, it is identified by CAS number 1268863-35-9 and molecular formula C19H18FN3O2 .

Why Generic PASK Inhibition is Insufficient: The Case for BioE-1115's Defined Selectivity Profile


Substituting BioE-1115 with a generic or less-characterized PASK inhibitor introduces significant scientific risk due to variability in selectivity, cellular potency, and validated in vivo efficacy. While many compounds may target PASK, BioE-1115's specific advantage lies in its rigorously quantified, broad kinase selectivity panel (49 off-target kinases assessed), a key differentiator from less-profiled analogs like BioE-1197 [1]. Furthermore, its established oral bioavailability and dose-dependent metabolic improvements in multiple rodent models of dyslipidemia and steatohepatitis provide a validated translational bridge that generic alternatives cannot guarantee [2]. The evidence below quantifies these critical points of differentiation.

Quantitative Differentiation of BioE-1115 from Closest Analogs and Alternatives


Superior Kinase Selectivity of BioE-1115 Versus Less-Profiled PASK Inhibitors

BioE-1115 demonstrates a rigorously quantified selectivity profile against a panel of 49 other kinases, a level of characterization that distinguishes it from many PASK-targeting analogs . This broad profiling confirms a >2500-fold selectivity for its primary target, PASK, over its only notable secondary target, CK2α . In contrast, the comparator analog BioE-1197 has been reported to exhibit off-target activities on salt-inducible kinases (SIKs) at similar concentrations, potentially confounding phenotypic assays and limiting its utility as a specific PASK probe [1].

Kinase Selectivity Off-target Profiling PASK Inhibition

Direct Comparative Potency of BioE-1115 Against Closest Structural Analogs BioE-1197 and BioE-1428

In direct head-to-head comparisons of three structurally related quinoxaline inhibitors, BioE-1115 demonstrated the highest potency against PASK in both in vitro kinase assays and in a cellular context [1]. While the specific IC50 values for the analogs are not provided in the public abstract, the published data confirm that BioE-1115 is the most potent inhibitor within this chemical series, with an IC50 of approximately 4 nM [1].

Structure-Activity Relationship (SAR) Inhibitor Potency PASK Inhibition

Functional Selectivity: Potent Cellular PASK Autophosphorylation Blockade Without Impacting Akt/mTOR Signaling

BioE-1115 demonstrates functional pathway selectivity in a cellular context by potently blocking PASK autophosphorylation (IC50 ~1 µM) while leaving insulin-stimulated Akt and S6K phosphorylation unaffected . This contrasts with less-selective kinase inhibitors that may perturb these critical metabolic signaling nodes. This precise activity translates into effective inhibition of SREBP-1c maturation, a key driver of hepatic lipogenesis, without the confounding effects of broad mTOR/Akt pathway disruption .

Cellular Selectivity Pathway Specificity SREBP-1c Maturation

Oral Bioavailability and Dose-Dependent In Vivo Efficacy in Rodent Models of Dyslipidemia and NASH

BioE-1115 is orally bioavailable and demonstrates robust, dose-dependent efficacy in improving multiple metabolic endpoints in both genetic and dietary rodent models of dyslipidemia and steatohepatitis [1]. This in vivo validation is a critical differentiator from PASK inhibitors that lack published efficacy data. In a high-fructose diet (HFrD) model, oral administration led to significant, dose-proportional reductions in hepatic and serum triglycerides . In a more stringent model of non-alcoholic steatohepatitis (NASH), BioE-1115 (100 mg/kg/day) significantly reduced key disease markers including hepatic fibrosis and hepatocyte vacuolization [1].

Oral Bioavailability Metabolic Disease NAFLD/NASH In Vivo Pharmacology

Comparative Efficacy: BioE-1115 Outperforms Omega-3 Fatty Acids in Correcting Metabolic Dysfunction in Zucker Rats

In a direct comparative study using the Zucker fatty rat model of obesity and insulin resistance, BioE-1115 treatment produced significantly greater improvements in key metabolic parameters than omega-3 fatty acid supplementation [1]. This provides a valuable benchmark for assessing the magnitude of BioE-1115's therapeutic effect against a known nutraceutical intervention.

Comparative Efficacy Insulin Resistance Metabolic Disease

Validated Application Scenarios for BioE-1115 in Preclinical and Translational Research


Investigating the Role of PASK in Hepatic de Novo Lipogenesis and NASH Pathogenesis

For researchers studying the molecular drivers of non-alcoholic fatty liver disease (NAFLD) and steatohepatitis (NASH), BioE-1115 is a premier tool compound. Its well-defined selectivity profile ensures that phenotypic changes in hepatocytes or in vivo models can be confidently attributed to PASK inhibition . The validated in vivo dosing regimen (e.g., 30-100 mg/kg/day, oral) and expected outcomes (e.g., dose-dependent reductions in hepatic triglycerides and SREBP-1c target gene expression) provide a reliable experimental framework for studying PASK's role in disease progression and for testing combination therapies [1][2].

Differentiating PASK from Related Kinases in Insulin Signaling and Glucose Homeostasis

BioE-1115 is uniquely suited for dissecting the specific contribution of PASK to insulin signaling pathways. Its demonstrated cellular selectivity, notably its lack of effect on insulin-induced Akt and S6K phosphorylation, allows for precise interrogation of PASK-dependent metabolic events without confounding inhibition of the broader PI3K/Akt/mTOR network . This makes it an invaluable reagent for studies aimed at understanding the nuanced regulation of glucose uptake, glycogen synthesis, and insulin sensitivity.

Benchmarking New PASK Inhibitors or Studying SREBP-1c Regulation

In drug discovery programs targeting PASK or the SREBP pathway, BioE-1115 serves as the industry-standard reference compound for benchmarking novel chemical entities. Its well-documented potency (IC50 ~4 nM) and selectivity data (>49 other kinases) provide a clear benchmark for assessing the activity and specificity of new inhibitors . Furthermore, its validated cellular activity in blocking SREBP-1c maturation makes it an ideal positive control for reporter assays and Western blot analyses designed to evaluate the functional impact of new compounds on this critical lipogenic transcription factor .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for BioE-1115

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.